molecular formula C13H18Cl3N B14344826 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride

1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride

Cat. No.: B14344826
M. Wt: 294.6 g/mol
InChI Key: CJTGIZYUTIOULY-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H17Cl2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two chloromethyl groups and a benzyl group attached to the pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride typically involves the chloromethylation of a pyrrolidine derivative. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative, while oxidation can produce aldehydes, ketones, or carboxylic acids .

Scientific Research Applications

1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride has several applications in scientific research:

    Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of chloromethylation on biological systems and to develop new bioactive molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride involves its ability to undergo nucleophilic substitution reactions, which can modify the structure and function of target molecules. The chloromethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of chemical and pharmaceutical products .

Properties

Molecular Formula

C13H18Cl3N

Molecular Weight

294.6 g/mol

IUPAC Name

1-benzyl-2,5-bis(chloromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H17Cl2N.ClH/c14-8-12-6-7-13(9-15)16(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H

InChI Key

CJTGIZYUTIOULY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1CCl)CC2=CC=CC=C2)CCl.Cl

Origin of Product

United States

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